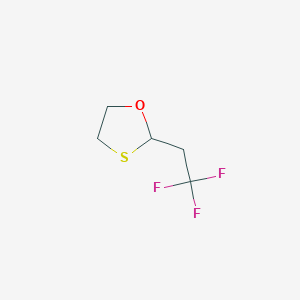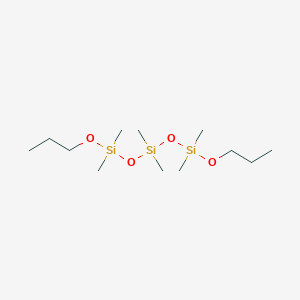
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C15H32ClNO. It is known for its unique structure, which includes a chloro group, a dodecylamino group, and a propan-2-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride typically involves the reaction of 1-chloro-2,3-epoxypropane with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-chloro-2,3-epoxypropane+dodecylamine→1-Chloro-3-(dodecylamino)propan-2-ol
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biochemical effects.
Comparison with Similar Compounds
- 1-Chloro-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- 1-Chloro-3-(hexylamino)propan-2-ol;hydrochloride
Comparison: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it more effective in applications requiring amphiphilic characteristics compared to shorter-chain analogs. Its ability to integrate into lipid bilayers and interact with hydrophobic environments sets it apart from similar compounds with shorter alkyl chains.
Properties
CAS No. |
152102-87-9 |
|---|---|
Molecular Formula |
C15H33Cl2NO |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-chloro-3-(dodecylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H32ClNO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-15(18)13-16;/h15,17-18H,2-14H2,1H3;1H |
InChI Key |
WBSRQNQSVUVGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(CCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


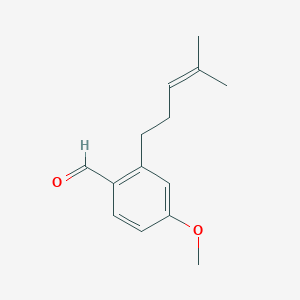
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)

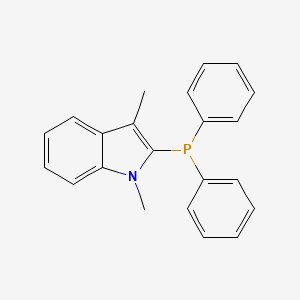


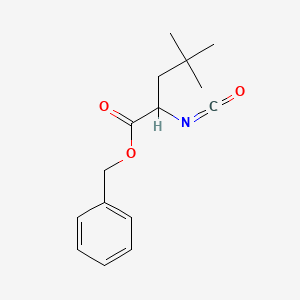
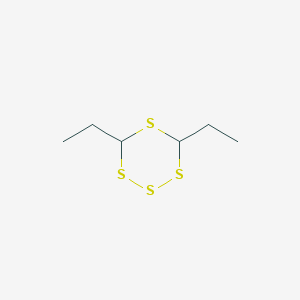
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
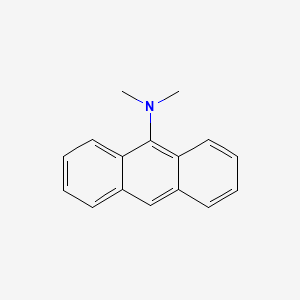
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
